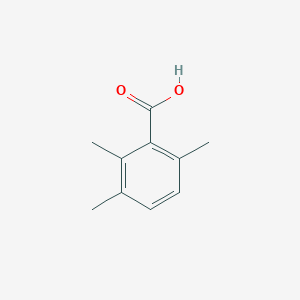

2,3,6-Trimethylbenzoic acid

Description

Properties

IUPAC Name |

2,3,6-trimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-6-4-5-7(2)9(8(6)3)10(11)12/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUKSSBDIZXQDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179928 | |

| Record name | 2,3,6-Trimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2529-36-4 | |

| Record name | 2,3,6-Trimethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002529364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,6-Trimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-trimethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,6-Trimethylbenzoic Acid for Advanced Research and Development

This guide provides an in-depth exploration of 2,3,6-trimethylbenzoic acid, a key chemical intermediate, tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis protocols, analytical characterization, and critical applications, with a focus on the scientific rationale behind its use.

Core Identification and Nomenclature

This compound is an aromatic carboxylic acid. Its structure, featuring a benzene ring substituted with a carboxyl group and three methyl groups, imparts unique steric and electronic properties that make it a valuable building block in organic synthesis.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. The data presented below has been compiled from various authoritative sources.

| Property | Value | Source |

| Molecular Weight | 164.20 g/mol | [2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 108-110 °C | Smolecule |

| pKa | ~3.45 (estimated for 2,4,6-isomer) | ChemicalBook[4] |

| Water Solubility | Moderately soluble; significantly more soluble in organic solvents like ethanol, acetone, and ether. | [3] |

Spectroscopic Data for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect distinct signals for the aromatic protons and the three methyl groups, with chemical shifts influenced by their positions relative to the carboxylic acid group.

-

¹³C NMR: Characteristic peaks will be observed for the carboxyl carbon, the aromatic carbons (both substituted and unsubstituted), and the methyl carbons.[1]

Infrared (IR) Spectroscopy:

-

A broad O-H stretch from the carboxylic acid group is typically observed around 2500-3300 cm⁻¹.

-

A strong C=O stretch for the carbonyl group will appear around 1700 cm⁻¹.

-

C-H stretches from the methyl and aromatic groups will be present in the 2800-3100 cm⁻¹ region.

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (approximately 164.20).

Synthesis of this compound: A Protocol and Mechanistic Insight

The synthesis of this compound can be achieved through various methods. A common and effective approach involves the carboxylation of a Grignard reagent derived from a halogenated pseudocumene (1,2,4-trimethylbenzene) precursor.

Grignard Carboxylation Protocol

This protocol is based on established organometallic reactions and provides a reliable route to the target compound.

Step 1: Formation of the Grignard Reagent

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Dissolve 1-bromo-2,3,6-trimethylbenzene in anhydrous diethyl ether and add it dropwise to the magnesium turnings with stirring.

-

Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Causality: The use of anhydrous conditions is critical as Grignard reagents are highly reactive with water, which would quench the reaction. The iodine crystal helps to activate the surface of the magnesium.

Step 2: Carboxylation

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly introduce finely crushed dry ice (solid carbon dioxide) to the reaction mixture with vigorous stirring. An excess of dry ice is used to ensure complete carboxylation.

-

Allow the mixture to warm to room temperature as the excess dry ice sublimes.

Causality: The Grignard reagent acts as a strong nucleophile, attacking the electrophilic carbon of CO₂. The low temperature helps to control the exothermic reaction.

Step 3: Workup and Purification

-

Quench the reaction by slowly adding a dilute acid (e.g., 1 M HCl) to the reaction mixture. This protonates the carboxylate salt and dissolves any unreacted magnesium.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

Synthesis Workflow Diagram

Caption: Figure 1: Grignard Synthesis of this compound

Key Applications in Research and Drug Development

This compound serves as a versatile intermediate in various fields due to its unique structural features.

-

Agrochemicals: It is a precursor in the synthesis of certain pesticides and herbicides.

-

Polymers and Dyes: The compound is utilized in the production of specialty polymers and as an intermediate for dyes.[5]

-

Pharmaceutical Synthesis: Its sterically hindered nature makes it a valuable scaffold in drug design, allowing for the creation of molecules with specific spatial arrangements to interact with biological targets. It is a known starting material for the synthesis of 2,3,6-trimethyl-hydroquinone, a key precursor for Vitamin E.[6][7]

Application in Drug Discovery: A Conceptual Workflow

The development of novel therapeutics often involves the synthesis of a library of related compounds to explore structure-activity relationships (SAR). This compound can be a crucial starting material in such endeavors.

Sources

- 1. 2,4,6-Trimethylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 2,4,6-Trimethylbenzoic acid CAS#: 480-63-7 [m.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. FR2244744A1 - 2,3,6-Trimethyl-benzoquinone prepn. - by reaction of pseudocumene with a weak peracid with an acid catalyst - Google Patents [patents.google.com]

- 6. US3846454A - Process for preparing 2,3,6-trimethylbenzoquinone - Google Patents [patents.google.com]

- 7. This compound | C10H12O2 | CID 17314 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of 2,3,6-Trimethylbenzoic acid

An In-depth Technical Guide to 2,3,6-Trimethylbenzoic Acid

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No. 2529-36-4). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this sterically hindered aromatic carboxylic acid. This document clarifies common points of confusion with its isomers, details its structural and electronic characteristics, outlines its reactivity, and provides field-proven experimental protocols for its characterization. Emphasis is placed on the causal relationships between the molecule's unique structure and its observable properties, offering insights beyond a simple data summary.

Introduction and Strategic Context

This compound is an aromatic carboxylic acid characterized by a benzoic acid core substituted with three methyl groups. Its specific substitution pattern—with two methyl groups ortho to the carboxylic acid function—imparts significant steric hindrance, which is the defining feature of its chemistry. This steric shielding profoundly influences its physical properties, such as crystal packing and solubility, and dictates its chemical reactivity, particularly in reactions involving the carboxyl group.

It is critical for researchers to distinguish this compound from its more common and commercially prevalent isomer, 2,4,6-trimethylbenzoic acid (mesitoic acid). Data for the latter is often misattributed to the former, leading to significant confusion in literature and commercial catalogs. This guide will focus exclusively on the properties and chemistry of the 2,3,6-isomer, referencing authoritative sources to ensure scientific integrity.

In the context of drug development, sterically hindered moieties like this compound are valuable as unique building blocks.[1] They can be used to introduce conformational constraints, improve metabolic stability by shielding reactive sites, or fine-tune the physicochemical properties of a lead compound.[2][3] Understanding the fundamental properties of this molecule is therefore essential for its effective application in medicinal chemistry and organic synthesis.

Molecular Structure and Physicochemical Properties

The defining structural feature of this compound is the spatial arrangement of the three methyl groups around the benzene ring, particularly the two flanking the carboxyl group. This arrangement forces the carboxyl group out of the plane of the aromatic ring, a phenomenon known as steric inhibition of resonance. This has direct consequences on the molecule's electronic properties and acidity.[4]

Caption: Molecular structure of this compound.

Physical Properties

The physical properties of this compound are summarized in the table below. At room temperature, it is a white crystalline solid.[5] Its solubility is influenced by the polarity of the carboxylic acid group, which allows for hydrogen bonding, and the nonpolar nature of the trimethyl-substituted benzene ring.[5] Consequently, it exhibits limited solubility in water but is more soluble in organic solvents like ethanol and acetone.[5]

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem[6] |

| CAS Number | 2529-36-4 | NIST[7], PubChem[6] |

| Molecular Formula | C₁₀H₁₂O₂ | NIST[7], PubChem[6] |

| Molecular Weight | 164.20 g/mol | NIST[7], PubChem[6] |

| Appearance | White crystalline solid/powder | Solubility of Things[5] |

| Melting Point | 159.5 °C (432.65 K) | Solubility of Things[5] |

| Boiling Point | 289.0 °C (562.15 K) | Solubility of Things[5] |

| Density | 1.088 g/cm³ | ChemIndex[8] |

| pKa | Data not experimentally determined. | N/A |

| Solubility | Limited in water; soluble in ethanol, acetone, ether. | Solubility of Things[5] |

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by the interplay of the carboxylic acid group and the sterically encumbered aromatic ring.

Acidity and the Carboxyl Group

Like other carboxylic acids, it undergoes deprotonation to form a carboxylate salt in the presence of a base. However, the steric hindrance from the two ortho-methyl groups significantly impacts the reactivity of the carboxyl carbon.

-

Esterification: Fischer esterification, which requires nucleophilic attack by an alcohol on the protonated carboxyl group, is exceptionally slow or fails entirely with this compound. The bulky methyl groups at positions 2 and 6 physically block the approach of the alcohol.[9] Alternative methods, such as reaction with a diazoalkane or conversion to the more reactive acyl chloride followed by reaction with an alcohol, are necessary to form esters.

-

Amide Formation: Similar to esterification, direct amide formation via condensation with amines is difficult. Activation of the carboxylic acid, typically by conversion to an acyl chloride (e.g., using thionyl chloride or oxalyl chloride), is the standard and necessary approach.[10]

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (2,3,6-trimethylbenzyl alcohol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[10]

Aromatic Ring Reactions

The aromatic ring can undergo electrophilic aromatic substitution. The carboxyl group is a deactivating, meta-directing substituent, while the three methyl groups are activating, ortho- and para-directing substituents. The net effect is a complex regioselectivity profile, with the position of substitution depending heavily on the reaction conditions and the nature of the electrophile. The steric bulk of the existing substituents will also play a major role in directing incoming electrophiles to the least hindered positions.

Synthesis Pathway

Unlike the 2,4,6-isomer, which is readily synthesized from the symmetrical and widely available mesitylene, the synthesis of this compound requires a more targeted approach to achieve the asymmetric substitution pattern. While specific, high-yield published syntheses are not abundant, a plausible route involves the oxidation of a suitable precursor like 2,3,6-trimethylbenzaldehyde or a related alkylbenzene.

Caption: General oxidation pathway for the synthesis of this compound.

Experimental Protocol: pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of this compound in an aqueous or mixed-solvent system. This protocol provides a self-validating system for obtaining a crucial physicochemical parameter.

Causality: Potentiometric titration measures the pH of a solution as a titrant of known concentration is added.[11] The pKa is the pH at which the acid is exactly 50% dissociated. This point corresponds to the midpoint of the buffer region on the titration curve, which can be identified precisely as the point of minimum slope or by finding the half-equivalence point volume.[12][13] Maintaining constant ionic strength is crucial as it stabilizes the activity coefficients of the ions in solution, ensuring the measured pH accurately reflects the hydrogen ion concentration.[11] Purging with nitrogen prevents the dissolution of atmospheric CO₂, which would form carbonic acid and interfere with the titration of the target acid.[11]

Materials and Equipment

-

This compound (high purity)

-

Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free

-

Potassium Chloride (KCl)

-

Deionized, CO₂-free water

-

Methanol or other suitable co-solvent (if solubility is low)

-

Calibrated pH meter with a combination glass electrode

-

Automatic burette or Class A manual burette

-

Magnetic stirrer and stir bar

-

Nitrogen gas source

-

Jacketed titration vessel with temperature control

Step-by-Step Methodology

Caption: Logical workflow for the experimental determination of pKa.

-

pH Meter Calibration: Calibrate the pH meter using at least two, preferably three, standard buffers (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).[12]

-

Sample Preparation: Accurately weigh approximately 1 mmol of this compound. Dissolve it in a known volume (e.g., 50 mL) of CO₂-free deionized water. If solubility is an issue, use a water-methanol mixture and perform a Yasuda-Shedlovsky extrapolation to find the pKa in pure water.[14] Add KCl to maintain a constant ionic strength of 0.15 M.[12]

-

Titration Setup: Place the solution in the jacketed vessel and maintain a constant temperature. Begin stirring gently. Insert the calibrated pH electrode and the burette tip, ensuring they do not touch the vessel walls or stir bar. Begin purging the solution and the headspace with a gentle stream of nitrogen gas for 10-15 minutes before and during the titration.[11]

-

Data Acquisition: Record the initial pH. Begin adding the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05-0.10 mL). After each addition, allow the pH reading to stabilize before recording both the total volume of titrant added and the corresponding pH.[12] Collect data well past the equivalence point.

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV) and plot it against the average volume. The peak of this derivative plot corresponds to the equivalence point (Vₑ).

-

Determine the half-equivalence point volume (Vₑ/2).

-

Find the pH on the original titration curve that corresponds to the volume Vₑ/2. At this point, pH = pKa.[13]

-

-

Validation: Perform the titration in triplicate to ensure reproducibility. The standard deviation of the pKa values should be minimal.[11]

Applications in Research and Drug Development

The primary value of this compound in a research context, particularly for drug development, lies in its nature as a sterically hindered structural fragment.

-

Scaffold for Synthesis: It can serve as a starting material or intermediate for more complex molecules where conformational rigidity is desired. The hindered nature of the carboxyl group, while a challenge for some reactions, can also be an advantage, allowing for selective reactions at other positions on the molecule.

-

Metabolic Blocking: Incorporating a sterically hindered group like 2,3,6-trimethylbenzoyl can block metabolic enzymes (e.g., cytochrome P450s or UGTs) from accessing and modifying a nearby part of a drug molecule, potentially increasing its half-life and bioavailability.[2][15]

-

Probing Receptor Pockets: In structure-activity relationship (SAR) studies, using this bulky group can help map the steric tolerance of a target's binding pocket. A significant drop in affinity upon its introduction would suggest a sterically constrained binding site.

-

Bioisostere Development: While the carboxylic acid itself is a key functional group, its properties (e.g., high acidity, poor membrane permeability) can be undesirable.[16][17] The 2,3,6-trimethylbenzoyl scaffold can be used as a base to synthesize non-classical bioisosteres where the steric bulk is a required feature of the pharmacophore.

Safety and Handling

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

Precautionary Measures:

-

P280: Wear protective gloves, eye protection, and face protection.[18]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[18]

-

Handle only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Avoid contact with skin, eyes, and clothing.

References

-

ResearchGate. (n.d.). A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water | Request PDF. Retrieved January 15, 2026, from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Solubility of Things. (n.d.). This compound. Retrieved January 15, 2026, from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved January 15, 2026, from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved January 15, 2026, from [Link]

-

NIH. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved January 15, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 15, 2026, from [Link]

-

Wikipedia. (n.d.). Benzoic acid. Retrieved January 15, 2026, from [Link]

-

SpectraBase. (n.d.). H-1 NMR Spectrum. Retrieved January 15, 2026, from [Link]

-

ChemIndex. (n.d.). 2529-36-4 | 2,3,6-trimetilbenzoik asit. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). 2,4,6-Trimethylbenzoic acid. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

ACS Publications. (2026). Organic Letters Ahead of Print. Retrieved January 15, 2026, from [Link]

-

PubMed. (n.d.). Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids. Retrieved January 15, 2026, from [Link]

- Google Patents. (n.d.). CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.

-

ResearchGate. (n.d.). Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. Retrieved January 15, 2026, from [Link]

- Google Patents. (n.d.). CN102491894A - Preparation method of 2,4,6-trimethylbenzoic acid.

-

Amanote Research. (n.d.). (PDF) Sterically Hindered Benzoic Acid Derivatives. Retrieved January 15, 2026, from [Link]

-

ACS Publications. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Retrieved January 15, 2026, from [Link]

-

NIH. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Retrieved January 15, 2026, from [Link]

-

OUCI. (n.d.). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. Retrieved January 15, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved January 15, 2026, from [Link]

-

Tetrahedron Letters. (2018). pKa values in organic chemistry – making maximum use of the available data. Retrieved January 15, 2026, from [Link]

Sources

- 1. (PDF) Sterically Hindered Benzoic Acid Derivatives. [research.amanote.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids [pubmed.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound | C10H12O2 | CID 17314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. 2529-36-4 | 2,3,6-trimetilbenzoik asit [chemindex.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Benzoic acid - Wikipedia [en.wikipedia.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. researchgate.net [researchgate.net]

- 16. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization [ouci.dntb.gov.ua]

- 18. biosynth.com [biosynth.com]

An In-Depth Technical Guide to the Molecular Structure and Properties of 2,3,6-Trimethylbenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,3,6-trimethylbenzoic acid, a substituted aromatic carboxylic acid. We will delve into its fundamental molecular characteristics, physicochemical properties, and its relevance as a building block in various scientific fields. The content is structured to deliver not just data, but also expert insights into the causal relationships that govern its chemical behavior and analytical signature.

Section 1: Core Molecular Identity and Structure

This compound is an organic compound belonging to the family of aromatic carboxylic acids.[1] Its identity is defined by a benzene ring substituted with a carboxylic acid group and three methyl groups at the 2, 3, and 6 positions. This specific substitution pattern imparts unique steric and electronic properties that influence its reactivity and physical characteristics.[2]

Key Identifiers and Molecular Weight

Precise identification is critical in research and development. The primary identifiers for this compound are summarized below. It is crucial to distinguish between the average molecular weight, used for stoichiometric calculations, and the monoisotopic mass, which is essential for high-resolution mass spectrometry analysis.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][3][4] |

| CAS Number | 2529-36-4 | [3][4] |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2][3][4] |

| Average Molecular Weight | 164.20 g/mol | [1][4] |

| Monoisotopic Mass | 164.083729621 Da | [4] |

| InChIKey | JRUKSSBDIZXQDX-UHFFFAOYSA-N | [3][4][5] |

Molecular Structure Visualization

The spatial arrangement of the atoms in this compound is fundamental to its chemistry. The methyl groups at positions 2 and 6 create significant steric hindrance around the carboxylic acid group. This steric crowding forces the carboxyl group to twist out of the plane of the benzene ring, a conformational feature that dictates its reactivity and intermolecular interactions.

Section 2: Physicochemical Characteristics

At room temperature, this compound presents as a white crystalline solid, often in a powdered or needle-like form.[1] Its physical properties are a direct consequence of its molecular structure, balancing polar and non-polar characteristics.

| Property | Value | Unit |

| Appearance | White crystalline solid | - |

| Melting Point | 159.50 | °C |

| Boiling Point | 289.00 | °C |

| Density | 1.0050 | g/cm³ |

Solubility Profile: A Tale of Two Moieties

The solubility of this compound is a classic example of conflicting structural features.

-

Polar Nature : The carboxylic acid functional group (-COOH) is polar and capable of hydrogen bonding, which promotes solubility in polar solvents like water.[1]

-

Hydrophobic Nature : The three methyl groups (-CH₃) and the benzene ring are non-polar, contributing significant hydrophobic character. This makes the compound less soluble in water compared to unsubstituted benzoic acid.[1]

As a result, this compound exhibits limited solubility in water but is readily soluble in organic solvents such as ethanol, acetone, and ether, where its hydrophobic nature is more compatible.[1] This differential solubility is the cornerstone of its purification by recrystallization.

Section 3: Synthesis and Reactivity Landscape

The synthesis of this compound can be approached through several established organic chemistry routes. Common strategies include the catalytic carbonation of the corresponding trimethylbenzene precursor, direct methylation of benzoic acid derivatives, or the oxidation of a suitable methylated starting material.[2] The choice of synthetic route in a research or industrial setting is dictated by factors such as precursor availability, cost, yield, and environmental impact.

The reactivity of this compound is primarily governed by its carboxylic acid group. It undergoes typical reactions such as:

-

Esterification : Reaction with alcohols in the presence of an acid catalyst to form esters.[2]

-

Reduction : Can be reduced to the corresponding alcohol (2,3,6-trimethylbenzyl alcohol).[2]

-

Decarboxylation : Loss of carbon dioxide under certain high-temperature conditions.[2]

A generalized workflow for its synthesis and purification is illustrated below.

Sources

An In-depth Technical Guide to the Solubility of 2,3,6-Trimethylbenzoic Acid in Various Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,3,6-trimethylbenzoic acid. While quantitative solubility data for this specific compound is not extensively available in public literature, this document equips researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to generate reliable solubility data. The guide delves into the theoretical principles governing the solubility of substituted benzoic acids, outlines a robust methodology for experimental solubility determination using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis, and discusses the critical factors influencing the dissolution of this compound.

Introduction: The Significance of Solubility in Research and Development

Solubility is a critical physicochemical property that dictates the behavior of a compound in various applications, from drug formulation and bioavailability to reaction kinetics and purification processes.[1] For pharmaceutical development, poor aqueous solubility is a major hurdle, often leading to low bioavailability and therapeutic efficacy.[1] this compound (Figure 1), a substituted aromatic carboxylic acid, presents a unique solubility profile due to the interplay of its polar carboxylic acid group and three hydrophobic methyl groups.[2] Understanding its solubility in a range of solvents is paramount for its effective utilization in organic synthesis, material science, and pharmaceutical research.[2]

This guide is structured to provide both the theoretical underpinnings and the practical, step-by-step protocols for the accurate determination of the solubility of this compound.

Figure 1: Chemical Structure of this compound

Caption: The molecular structure of this compound.

Theoretical Framework: Factors Influencing Solubility

The solubility of a solid in a liquid is the maximum concentration of the solid that can be dissolved in the liquid at a specific temperature and pressure to form a saturated solution in thermodynamic equilibrium.[3] The solubility of this compound is governed by a balance of intermolecular forces between the solute and solvent molecules.

2.1. Solute-Solvent Interactions:

The dissolution of this compound can be conceptualized in three steps:

-

Breaking of solute-solute interactions: Energy is required to overcome the lattice energy of the crystalline solid.

-

Breaking of solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

-

Formation of solute-solvent interactions: Energy is released when the solute molecule is solvated by the solvent molecules.

The overall enthalpy of solution determines whether the dissolution process is endothermic or exothermic.

2.2. The Role of Polarity and Hydrogen Bonding:

-

Polarity: this compound possesses a polar carboxylic acid functional group (-COOH), which can engage in hydrogen bonding. This polarity enhances its solubility in polar solvents like water and alcohols.[2]

-

Hydrophobicity: The presence of three methyl groups (-CH3) on the benzene ring imparts a significant hydrophobic character to the molecule.[2] This makes the compound less soluble in water compared to unsubstituted benzoic acid but more soluble in non-polar organic solvents.[2]

-

Solvent Compatibility: Consequently, this compound is expected to be more soluble in organic solvents such as ethanol, acetone, and ether, which can interact favorably with both the polar carboxylic acid group and the non-polar aromatic ring and methyl groups.[2]

2.3. Effect of Temperature:

For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, an increase in temperature will shift the equilibrium towards the dissolution process. The temperature dependence of solubility is a critical parameter to determine for applications involving crystallization and formulation at different temperatures.

2.4. Influence of pH (for Aqueous Solubility):

For an ionizable compound like this compound, the pH of the aqueous medium significantly affects its solubility. The carboxylic acid group can deprotonate to form the more soluble carboxylate anion. The Henderson-Hasselbalch equation can be used to describe the relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of the acid.

Experimental Determination of Solubility: A Detailed Protocol

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[4] This method involves equilibrating an excess amount of the solid compound with the solvent of interest until a saturated solution is formed. The concentration of the dissolved compound in the saturated solution is then determined analytically.

3.1. Required Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, etc.) of analytical grade

-

Scintillation vials or glass flasks with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Analytical balance

3.2. Experimental Workflow Diagram:

Caption: A streamlined workflow for the experimental determination of solubility.

3.3. Step-by-Step Protocol for the Shake-Flask Method:

-

Preparation of the Supersaturated Solution:

-

Add an excess amount of this compound to a pre-determined volume of the chosen solvent in a glass vial or flask. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform a time-course study to determine the time required to reach a constant concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Sample Preparation for Analysis:

-

Accurately dilute a known volume of the filtered saturated solution with the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Analyze the diluted samples using a validated HPLC method. A reverse-phase HPLC method with UV detection is generally suitable for aromatic carboxylic acids.

-

Suggested HPLC Method Parameters (to be optimized):

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase: A mixture of acetonitrile and water with 0.1% phosphoric acid or formic acid (for MS compatibility). The ratio should be optimized for good peak shape and retention time.[5]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

UV Detection Wavelength: To be determined by running a UV scan of this compound in the mobile phase (a wavelength around 230-280 nm is expected).

-

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the solubility in the original saturated solution by accounting for the dilution factor. Solubility can be expressed in various units, such as mg/mL, g/L, or molarity (mol/L).

-

3.4. Gravimetric Method (Alternative):

For non-volatile solutes in volatile solvents, a gravimetric method can be employed.[3][6]

-

Prepare the saturated solution as described in the shake-flask method.

-

Accurately weigh a known volume of the filtered saturated solution in a pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is obtained.

-

Calculate the solubility as the mass of the dissolved solute per volume or mass of the solvent.

Data Presentation and Interpretation

To facilitate comparison and analysis, the experimentally determined solubility data should be presented in a clear and organized manner.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Water | [Insert Experimental Data] | [Insert Experimental Data] |

| Ethanol | [Insert Experimental Data] | [Insert Experimental Data] |

| Methanol | [Insert Experimental Data] | [Insert Experimental Data] |

| Acetone | [Insert Experimental Data] | [Insert Experimental Data] |

| Ethyl Acetate | [Insert Experimental Data] | [Insert Experimental Data] |

| Dichloromethane | [Insert Experimental Data] | [Insert Experimental Data] |

| n-Hexane | [Insert Experimental Data] | [Insert Experimental Data] |

Note: The above table is a template. Researchers should populate it with their own experimentally determined values.

Theoretical Prediction of Solubility: An Emerging Tool

In the absence of experimental data, computational models can provide an estimation of solubility. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a quantum chemistry-based method that can predict thermodynamic properties like solubility.[7][8] It calculates the chemical potential of a solute in a solvent based on the interaction energies of their molecular surfaces. While powerful, these predictions should ideally be validated with experimental data.[7]

Conclusion and Future Directions

This guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While a significant gap exists in the public domain regarding quantitative solubility data for this compound, the detailed experimental protocols provided herein empower researchers to generate this crucial information. The shake-flask method coupled with HPLC analysis offers a robust and reliable approach for accurate solubility determination. Future work should focus on systematically measuring the solubility of this compound in a wide range of solvents at various temperatures to build a comprehensive public database. This will be invaluable for its application in drug development, chemical synthesis, and materials science.

References

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Solubility of Things. (n.d.). This compound. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

- Veseli, A., Kristl, A., & Akelj, S. (2020). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Pharmazie, 75(12), 626–631.

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2,4,6-trimethyl- (CAS 480-63-7). Retrieved from [Link]

-

NIST/TRC Web Thermo Tables (WTT). (2012). 2,4,6-trimethylbenzoic acid. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 2,4,6-Trimethylbenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

University of Mustansiriyah. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). 3,4,5-Trimethylbenzoic acid. Retrieved from [Link]

-

ACS Publications. (2017). Gravimetric Methods. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). 2,3,5-Trimethylbenzoic acid. Retrieved from [Link]

-

Biblioteca Digital do IPB. (2024). Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. Retrieved from [Link]

-

PubMed. (2022). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Benzoic acid, 2,4,6-trimethyl-. Retrieved from [Link]

-

SciSpace. (n.d.). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. Retrieved from [Link]

-

Atmospheric Chemistry and Physics. (n.d.). Technical note: Estimating aqueous solubilities and activity coefficients of mono- and α,ω-dicarboxylic acids using COSMOtherm. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Drug Analysis. (2021). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 7: Gravimetric Analysis (Experiment). Retrieved from [Link]

-

International Journal of Novel Research and Development. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. Retrieved from [Link]

-

ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

-

International Journal of Novel Research and Development. (n.d.). a review: strategy for method development and validation of hplc. Retrieved from [Link]

-

AIP Publishing. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 2,4,6-Trimethylbenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products. Retrieved from [Link]

- CoLab. (n.d.). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.

Sources

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Separation of 2,4,6-Trimethylbenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. pharmajournal.net [pharmajournal.net]

- 7. Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

A Technical Guide to the Spectroscopic Characterization of 2,3,6-Trimethylbenzoic Acid

This guide provides an in-depth analysis of the spectroscopic data pertinent to 2,3,6-trimethylbenzoic acid (CAS No. 2529-36-4). Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data presentation to offer insights into the structural correlations that define the spectral characteristics of this molecule. While experimental spectra for this specific isomer are not broadly available in public repositories, this guide leverages fundamental spectroscopic principles and data from analogous substituted benzoic acids to predict and interpret its spectral features.

Introduction: The Structural Context

This compound is a polysubstituted aromatic carboxylic acid with the molecular formula C₁₀H₁₂O₂.[1] Its structure, featuring steric hindrance around the carboxyl group due to the ortho-methyl substituents (at positions 2 and 6), significantly influences its chemical reactivity and spectroscopic properties. Understanding its spectral signature is paramount for confirming its identity, assessing its purity, and studying its interactions in various chemical and biological systems.

This guide will detail the expected spectral data from four primary analytical techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Caption: Molecular Structure of this compound.

Infrared (IR) Spectroscopy

Expertise & Experience: Interpreting Vibrational Modes

IR spectroscopy is a powerful tool for identifying functional groups. For this compound, the most telling feature is the carboxylic acid group. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers. This dimerization has a profound and characteristic effect on the O-H and C=O stretching vibrations. The O-H stretch becomes exceptionally broad, often spanning from 2500 to 3300 cm⁻¹, and obscures the C-H stretching region. The C=O stretch of the dimer is observed at a lower frequency (around 1700-1680 cm⁻¹) compared to a free monomer due to the weakening of the carbonyl bond through hydrogen bonding.

Expected IR Data Summary

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Comments |

| O-H Stretch (Carboxylic Acid Dimer) | 3300 - 2500 | Strong, Broad | A hallmark of a carboxylic acid, often showing fine structure. |

| C-H Stretch (Aromatic, sp²) | 3100 - 3000 | Medium-Weak | May be masked by the broad O-H stretch. |

| C-H Stretch (Methyl, sp³) | 2980 - 2850 | Medium | Typically visible on the shoulder of the O-H band. |

| C=O Stretch (Carboxylic Acid Dimer) | 1700 - 1680 | Strong, Sharp | Lower frequency due to hydrogen bonding. |

| C=C Stretch (Aromatic) | 1610 - 1580 & 1500 - 1450 | Medium-Weak | Two or more bands are characteristic of the aromatic ring. |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong | Coupled with O-H in-plane bending. |

| O-H Bend (Out-of-Plane) | 950 - 900 | Medium, Broad | Another characteristic band for carboxylic acid dimers. |

Experimental Protocol: Acquiring an IR Spectrum (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Background Collection: Place the empty sample holder in the FTIR spectrometer and record a background spectrum. This accounts for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

-

Sample Analysis: Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: Probing the Proton Environment

Expertise & Experience: The ¹H NMR spectrum is predicted to be highly informative. The asymmetry of the molecule means all three methyl groups and both aromatic protons are chemically non-equivalent and should produce distinct signals. The carboxylic acid proton is typically a broad singlet that appears far downfield, and its chemical shift can be highly dependent on concentration and solvent. The two aromatic protons are adjacent and should appear as an AX spin system (two doublets), with a typical ortho-coupling constant (³JHH) of ~7-9 Hz.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Comments |

| -COOH | 10.0 - 12.0 | Singlet (broad) | 1H | N/A | Chemical shift is variable; signal may be exchanged with D₂O. |

| H-4 | ~7.10 | Doublet | 1H | ³J = ~8.0 | Coupled to H-5. |

| H-5 | ~6.90 | Doublet | 1H | ³J = ~8.0 | Coupled to H-4; likely upfield due to electronic effects. |

| C6-CH₃ | ~2.50 | Singlet | 3H | N/A | Deshielded by proximity to the carboxyl group. |

| C2-CH₃ | ~2.30 | Singlet | 3H | N/A | Ortho to the carboxyl group. |

| C3-CH₃ | ~2.20 | Singlet | 3H | N/A | Meta to the carboxyl group, expected to be the most shielded methyl group. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expertise & Experience: Due to the molecule's lack of symmetry, all 10 carbon atoms are expected to be unique, resulting in 10 distinct signals in the broadband proton-decoupled ¹³C NMR spectrum. The carboxyl carbon is the most deshielded, appearing around 170-175 ppm. The six aromatic carbons will appear in the typical 120-140 ppm range, with quaternary carbons (C1, C2, C3, C6) generally showing lower intensity than protonated carbons (C4, C5). The three methyl carbons will be the most shielded, appearing upfield around 15-25 ppm.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Comments |

| -C OOH | 170 - 175 | Carbonyl carbon, most deshielded. |

| C1, C2, C3, C6 | 130 - 140 | Quaternary aromatic carbons. Specific assignments require 2D NMR. |

| C4, C5 | 125 - 130 | Protonated aromatic carbons. |

| C6-C H₃ | 20 - 25 | Methyl carbons. Specific assignments are tentative without experimental data. |

| C2-C H₃ | 18 - 23 | |

| C3-C H₃ | 15 - 20 |

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm), unless the solvent signal is used as a secondary reference.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field is "locked" to the deuterium signal of the solvent. The sample is shimmed to optimize the homogeneity of the magnetic field.

-

¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay (d1), and number of scans.

-

¹³C NMR Acquisition: A proton-decoupled pulse program (e.g., zgpg30) is used to acquire the spectrum. A longer relaxation delay and a greater number of scans are typically required due to the lower natural abundance of ¹³C and its longer relaxation times.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.

Mass Spectrometry (MS)

Expertise & Experience: Predicting Fragmentation Pathways

Electron Ionization (EI) mass spectrometry typically provides information about the molecular weight and structural fragments of a molecule. The molecular ion (M•+) of this compound is expected at an m/z corresponding to its molecular weight (164.20 g/mol ).[1] The fragmentation of benzoic acids is often characterized by specific losses.[2][3]

-

Molecular Ion: The initial ionization will produce the parent ion at m/z = 164.

-

Loss of Hydroxyl Radical: Alpha-cleavage can lead to the loss of an •OH radical, yielding a strong peak for the [M-17]⁺ acylium ion at m/z = 147.

-

Loss of Carboxyl Radical: Cleavage of the C-C bond between the ring and the carboxyl group results in the loss of •COOH, giving an ion at m/z = 119.

-

Decarbonylation: The acylium ion (m/z 147) can subsequently lose a molecule of carbon monoxide (CO) to form the [M-17-28]⁺ ion, also at m/z = 119. This m/z 119 ion, corresponding to the trimethylphenyl cation, is expected to be a major fragment.

Caption: Predicted EI-MS Fragmentation Pathway.

Predicted Mass Spectrum Data (EI)

| m/z | Proposed Fragment Ion | Comments |

| 164 | [C₁₀H₁₂O₂]⁺˙ (M•+) | Molecular Ion. |

| 147 | [M - OH]⁺ | Loss of hydroxyl radical. Likely a prominent peak. |

| 119 | [M - COOH]⁺ or [M - OH - CO]⁺ | Loss of carboxyl group or CO from m/z 147. Expected to be the base peak. |

| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement and loss of C₂H₄ from m/z 119. |

Experimental Protocol: Acquiring an EI Mass Spectrum

-

Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe for solids or via a Gas Chromatograph (GC) for volatile samples. The sample is vaporized by heating under high vacuum.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: Ions are detected, and the signal is amplified to produce a mass spectrum, which is a plot of relative ion abundance versus m/z.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, data for structurally similar compounds, such as other trimethylbenzoic acids and substituted benzoic acids, should be considered.[4]

-

Hazards: Assumed to be harmful if swallowed (Acute Tox. 4), cause skin irritation (Skin Irrit. 2), and cause serious eye irritation (Eye Irrit. 2A).[4] May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Caption: General Workflow for Spectroscopic Characterization.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the complementary information provided by IR, NMR, and mass spectrometry. This guide has detailed the theoretical underpinnings and expected spectral features for this molecule. The sterically hindered nature of the compound and its lack of symmetry are key to understanding its predicted spectra: a broad O-H and sharp C=O in the IR; a complex and unique set of signals for all protons and carbons in the NMR; and a characteristic fragmentation pattern in the mass spectrum dominated by the loss of the hydroxyl and carboxyl moieties. These predicted data provide a robust framework for any researcher working with this compound to confirm its identity and purity.

References

-

PubChem. (n.d.). 2,4,6-Trimethylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

NMR-DB. (n.d.). H-1 NMR Spectrum of 2,4,6-Trimethylbenzaldehyde. Retrieved from [Link]

-

NMR-DB. (n.d.). C-13 NMR Spectrum of 2,4,6-Trimethylbenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2,4,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. Retrieved from [Link]

-

Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. This compound | C10H12O2 | CID 17314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870) [hmdb.ca]

Health and safety information for 2,3,6-Trimethylbenzoic acid

An In-depth Technical Guide to the Health and Safety of 2,3,6-Trimethylbenzoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the health and safety considerations for this compound (CAS No. 2529-36-4). It is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. The information herein is synthesized from authoritative safety data to ensure a robust and reliable resource for safe laboratory operations.

Core Chemical Identity and Physical Properties

This compound, also known as 2,3,6-TBA, is a substituted benzoic acid.[1] Understanding its physical and chemical properties is foundational to its safe handling, as these characteristics dictate appropriate storage, handling, and emergency response procedures. For instance, its solid-state necessitates measures to control airborne dust, a primary route of exposure.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | PubChem[2] |

| Molecular Weight | 164.20 g/mol | PubChem[2] |

| Appearance | Solid (assumed based on related compounds) | General |

| Synonyms | 2,3,6-TBA | AERU[1] |

| CAS Number | 2529-36-4 | PubChem[2] |

| Solubility | Highly soluble in water and most organic solvents.[1] | AERU[1] |

| Volatility | Considered volatile.[1] | AERU[1] |

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards associated with chemical substances. This compound is classified with significant warnings that demand strict adherence to safety protocols.[2] The causality is direct: the compound's chemical structure interacts with biological tissues to cause irritation and toxicity.

GHS Pictogram:

Signal Word: Warning

| Hazard Class & Category | Hazard Statement | Rationale & Implication |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion of a sufficient quantity can lead to systemic toxic effects. This necessitates strict prohibitions on eating or drinking in the laboratory. |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Direct contact with the skin can cause local inflammation, redness, and discomfort. This mandates the use of appropriate protective gloves and clothing. |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | The compound can cause significant, but reversible, eye irritation upon contact. Chemical safety goggles or a face shield are essential. |

| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the nose, throat, and lungs.[3] Work must be conducted in well-ventilated areas or with local exhaust. |

Source: Aggregated GHS information provided to the ECHA C&L Inventory.[2]

Toxicological Profile: Understanding the Biological Impact

The toxicological data for this compound underscores its classification as a moderately hazardous substance. The primary risks are associated with acute exposure through ingestion, skin/eye contact, and inhalation.

-

Acute Toxicity: It is classified as moderately toxic to mammals.[1] Ingestion is a primary concern, with the GHS classification indicating it is harmful if swallowed.[2]

-

Irritation: The compound is a recognized irritant.[1] It causes skin irritation and serious eye irritation, consistent with its GHS classification.[2] These effects are due to local inflammatory responses upon contact with epithelial tissues.

-

Respiratory Effects: Inhalation may cause respiratory irritation.[2] Symptoms can include coughing and shortness of breath.[4]

Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This involves engineering controls, administrative controls, and finally, personal protective equipment. The choice of PPE is directly dictated by the hazards identified in Section 2.

Engineering Controls

-

Ventilation: All work should be performed in a well-ventilated area.[5] For procedures that may generate dust, such as weighing or transferring solids, a chemical fume hood or a local exhaust ventilation system is required to mitigate the risk of respiratory irritation.[3][6]

Personal Protective Equipment (PPE)

The following diagram illustrates the logical relationship between the identified hazards and the required PPE.

Caption: First aid workflow following an exposure event.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [7]Remove contact lenses if present and easy to do. [5]Seek medical attention. [4]* Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. [7][8]If skin irritation occurs, seek medical advice. [4][5]* Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. [5][8]If you feel unwell, seek medical attention. [5]* Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention. [7][8]

Environmental Hazards and Disposal

-

Ecotoxicity: 2,3,6-TBA is reported to be moderately toxic to birds, fish, and honeybees. [1]Due to its high water solubility and mobility, there is a high alert for potential drainflow contamination. [1]Therefore, it must be prevented from entering drains and waterways. [4][5]* Persistence and Degradability: Little information has been reported on its environmental persistence. [1]* Disposal: Waste disposal methods must be in compliance with all federal, state, and local regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste. [7]Contact a licensed professional waste disposal service to dispose of this material.

References

-

AERU - University of Hertfordshire. 2,3,6-TBA (Ref: HC 1281). ([Link])

-

PubChem. This compound | C10H12O2 | CID 17314. ([Link])

-

Thermo Fisher Scientific. Safety Data Sheet for 2,4,6-Trimethylbenzoic acid. ([Link])

-

Carl ROTH. Safety Data Sheet: 2-Methylbenzoic acid. ([Link])

-

Fisher Scientific. Safety Data Sheet for 2,4,6-Trimethylbenzoic acid (UK). ([Link])

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzoic Acid. ([Link])

Sources

- 1. 2,3,6-TBA (Ref: HC 1281) [sitem.herts.ac.uk]

- 2. This compound | C10H12O2 | CID 17314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nj.gov [nj.gov]

- 4. carlroth.com [carlroth.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

Introduction: Understanding the Unique Reactivity of 2,3,6-Trimethylbenzoic Acid

An In-Depth Technical Guide to the Core Reactions of 2,3,6-Trimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a polysubstituted aromatic carboxylic acid characterized by a unique substitution pattern that imparts significant steric and electronic complexity. Its structure, featuring a carboxylic acid group flanked by two methyl groups in the ortho positions (C2 and C6) and an additional methyl group at C3, creates a sterically hindered environment that governs its reactivity. This guide provides a comprehensive exploration of the core reactions involving this molecule, offering field-proven insights into its synthesis, electrophilic aromatic substitution, benzylic functionalization, and carboxylic acid derivatization. Understanding these transformations is crucial for leveraging this compound as a versatile building block in organic synthesis, medicinal chemistry, and materials science.

Section 1: Synthesis of this compound

The synthesis of this compound is not trivial due to the challenge of achieving the specific 1,2,3,5-tetrasubstituted pattern on the benzene ring. The most logical and common starting material is 1,2,4-trimethylbenzene (pseudocumene), an industrially available hydrocarbon isolated from the C9 aromatic fraction of petroleum distillation.[1]

Plausible Synthetic Route: Direct Carboxylation of Pseudocumene

A primary strategy for introducing a carboxylic acid group onto an activated aromatic ring is through direct carboxylation, often under Friedel-Crafts conditions. This method involves the reaction of the aromatic hydrocarbon with an electrophilic carbon dioxide equivalent, typically facilitated by a strong Lewis acid like aluminum chloride (AlCl₃).

The reaction mechanism is believed to involve the formation of a superelectrophilic species from the interaction of CO₂ and AlCl₃, which then attacks the electron-rich aromatic ring in a typical electrophilic aromatic substitution.[2] For 1,2,4-trimethylbenzene, there are three possible positions for electrophilic attack. The position C5 is the most sterically accessible and is activated by two ortho and one para methyl groups, making it a likely, though not exclusive, target for carboxylation to yield 2,4,5-trimethylbenzoic acid. The synthesis of the desired 2,3,6-isomer via this route is challenging and would likely result in a mixture of isomers requiring careful separation. Patents have described the carboxylation of polyalkylated aromatics at pressures up to 10 bar and low temperatures (-20 to +40 °C) to improve selectivity and yield.[3]

Alternative Strategy: Oxidation of a Precursor

Another potential, albeit more complex, route involves the selective oxidation of a precursor molecule. For instance, the oxidation of 2,3,6-trimethylphenol could yield the corresponding benzoquinone, which might then be further transformed. A patented process describes the oxidation of pseudocumene using a peracid solution to directly yield 2,3,6-trimethylbenzoquinone.[4] Subsequent manipulation of the quinone could potentially lead to the desired carboxylic acid, though this represents a multi-step and lower-yield approach.

Section 2: Reactions of the Aromatic Ring: Electrophilic Aromatic Substitution (SEAr)

The electrophilic aromatic substitution (SEAr) of this compound is a fascinating case study in the interplay of steric and electronic effects.

Analysis of Directing Effects and Steric Hindrance

The regiochemical outcome of any SEAr reaction is dictated by the existing substituents:

-

Methyl Groups (-CH₃): These are activating, ortho- and para-directing groups due to their electron-donating inductive effects.

-

Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group due to its electron-withdrawing nature.

In this compound, these effects are in direct competition. The only available positions for substitution are C4 and C5.

-

Position C4: This position is para to the C1-carboxyl group and ortho to the C3-methyl group. The carboxylic acid's meta-directing nature does not favor this position.

-

Position C5: This position is meta to the C1-carboxyl group, para to the C2-methyl group, and ortho to the C3-methyl group.

Critically, the C2 and C6 methyl groups create a severe steric shield around the carboxylic acid and the C5 position. Any incoming electrophile must approach this crowded environment.

Caption: Workflow for the esterification of sterically hindered acids.

Experimental Protocol: Synthesis of Methyl 2,3,6-Trimethylbenzoate

-

Step 1: Synthesis of 2,3,6-Trimethylbenzoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add this compound (1.0 eq).

-

Add an excess of thionyl chloride (SOCl₂, ~5.0 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Heat the mixture to reflux gently for 2-4 hours, or until gas evolution ceases.

-

Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (distillation). The resulting crude 2,3,6-trimethylbenzoyl chloride is a reactive intermediate and is often used directly in the next step without further purification. [5]

-

-

Step 2: Esterification

-

In a separate flask under an inert atmosphere (e.g., nitrogen), dissolve the desired alcohol (e.g., methanol, 1.5 eq) and a non-nucleophilic base (e.g., pyridine, 1.2 eq) in a dry, inert solvent (e.g., dichloromethane, DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the crude 2,3,6-trimethylbenzoyl chloride (1.0 eq), dissolved in a small amount of dry DCM, to the alcohol solution dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

-

Purify the product by column chromatography on silica gel.

-

Reduction to 2,3,6-Trimethylbenzyl Alcohol

Direct reduction of the carboxylic acid can be achieved with strong reducing agents like lithium aluminum hydride (LiAlH₄). The nitro group, if present, is generally not reduced by LiAlH₄ under standard conditions. [6] Experimental Protocol: Reduction of this compound

-

In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ (approx. 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Caution: Exothermic reaction with hydrogen gas evolution.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction back to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure to obtain the crude 2,3,6-trimethylbenzyl alcohol.

-

Purify by column chromatography or distillation.

Section 4: Reactions at the Benzylic Positions

The three methyl groups on the ring are all benzylic and thus susceptible to radical reactions and oxidation, although their reactivity is influenced by their steric and electronic environment.

Benzylic Oxidation

Strong oxidizing agents like hot, concentrated potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can oxidize any alkyl group on a benzene ring, provided it has at least one benzylic hydrogen. [7][8]This reaction is quite harsh and will oxidize all three methyl groups, leading to the formation of benzene-1,2,4-tricarboxylic acid. This transformation is useful if the goal is to convert an ortho/para-directing alkyl group into a meta-directing carboxyl group for subsequent synthesis steps. [7]

Benzylic Halogenation

A more selective transformation is benzylic halogenation, which proceeds via a free-radical mechanism. N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) is the reagent of choice for selectively brominating the benzylic position without affecting the aromatic ring. [9][10][11]

-

Predicted Outcome: In this compound, there are three distinct methyl groups.

-

C2- and C6-methyls: These are highly sterically hindered, flanked by the carboxyl group and another methyl group. Radical abstraction of a hydrogen from these positions would be difficult.

-

C3-methyl: This is the most sterically accessible of the three methyl groups. It is flanked by a hydrogen (at C4) and a methyl group (at C2).

-

Therefore, benzylic bromination with NBS is most likely to occur selectively at the C3-methyl group to yield 2,6-dimethyl-3-(bromomethyl)benzoic acid.

-

Table 1: Summary of Key Reactions and Conditions

| Reaction Type | Reagents & Conditions | Key Product(s) | Causality & Field Insights |

| Nitration (SEAr) | Conc. HNO₃, Conc. H₂SO₄, 0-10 °C | 2,3,6-Trimethyl-5-nitrobenzoic acid | Reaction is electronically directed to C5 but sterically hindered. May require forcing conditions. |

| Esterification | 1. SOCl₂ or (COCl)₂, reflux2. R-OH, Pyridine, 0 °C to RT | Alkyl 2,3,6-trimethylbenzoate | Standard Fischer esterification fails due to steric hindrance. The acyl chloride intermediate is necessary for efficient conversion. [5] |